molecular formula C17H15ClN2O3S2 B2726543 3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide CAS No. 895456-24-3

3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide

Cat. No.: B2726543
CAS No.: 895456-24-3
M. Wt: 394.89
InChI Key: YUIXUTZLTNBMPJ-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide is a synthetic organic compound provided for research and development purposes. This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule integrates this benzothiazole moiety, substituted with a methyl group, via a propanamide linker to a (4-chlorophenyl)sulfonyl group. The benzothiazole ring is a common structural element in several clinically used drugs and bioactive molecules, contributing to properties such as enzyme inhibition and receptor modulation . The incorporation of the sulfonamide functional group is a strategic feature, as this class of compounds is extensively investigated for various pharmacological applications, including antimicrobial and antiviral agents . The specific structural configuration of this compound makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in screening programs for anticancer, antimicrobial, or central nervous system targets. Its applications are strictly confined to in vitro assays and preclinical research within laboratory settings. This product is intended for use by qualified research professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-11-19-15-10-13(4-7-16(15)24-11)20-17(21)8-9-25(22,23)14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIXUTZLTNBMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a sulfonylation reaction, where 4-chlorobenzenesulfonyl chloride reacts with the benzo[d]thiazole derivative in the presence of a base such as triethylamine.

    Formation of the Propanamide Moiety: The final step involves the coupling of the sulfonylated benzo[d]thiazole with a propanamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a sulfonamide group and a benzo[d]thiazole moiety, suggests diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Structural Overview

The compound has the following structural features:

  • Molecular Formula : C19H18ClN3O3S
  • Molecular Weight : Approximately 426.9 g/mol
  • Functional Groups :
    • Sulfonamide group
    • Benzo[d]thiazole moiety
    • Propanamide structure

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds containing sulfonamide groups are well-known for their antibacterial effects. The presence of the sulfonyl group may enhance the compound's ability to inhibit bacterial growth.
  • Anticancer Potential : The benzo[d]thiazole ring is associated with anticancer activity. Studies suggest that derivatives of benzo[d]thiazole can act as inhibitors of deubiquitylating enzymes, which are critical in various cancer pathways .
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Synthesis Methods

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide typically involves several steps:

  • Formation of the Benzo[d]thiazole Moiety : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Attachment of the Phenyl Group : Reaction with a phenyl halide to introduce the phenyl substituent.
  • Introduction of the Sulfonyl Group : Treatment with a sulfonyl chloride in a basic medium to form the sulfonamide derivative.
  • Formation of the Propanamide : Reaction with an amine to yield the final product .

Anticancer Activity

A study focused on thiazole derivatives demonstrated that modifications in the structure could significantly enhance anticancer properties. For instance, compounds with electron-donating groups on aromatic rings exhibited increased cytotoxicity against various cancer cell lines .

Antimicrobial Studies

Research into similar sulfonamide-containing compounds has shown promising results against bacterial strains, suggesting that 3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide may also possess antimicrobial activity. The mechanism likely involves inhibition of bacterial enzyme functions critical for survival .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamideHydroxy group additionPotential anticancer activity
N-(5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamidePyridine ring presentAntimicrobial properties
N-(5-pyridin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamidePyrrolidine structureInhibitory effects on specific enzymes

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzo[d]thiazole and sulfonamide moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including drug-resistant pathogens. For example, thiazole derivatives have been reported to possess broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound has shown promise as an inhibitor of deubiquitylating enzymes, which are implicated in cancer progression. In vitro studies have indicated that related thiazole compounds can reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) significantly .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties, potentially offering therapeutic avenues in treating inflammatory diseases.

Anticancer Activity

A study focused on thiazole derivatives demonstrated structure-dependent anticancer activity against A549 and Caco-2 cells. Compounds were tested at concentrations up to 100 µM, revealing significant reductions in cell viability compared to untreated controls. For instance:

CompoundCell LineViability Reduction (%)Statistical Significance
Compound AA54939.8p < 0.001
Compound BCaco-231.9p < 0.05

These findings suggest that modifications to the thiazole ring can enhance anticancer activity, highlighting the therapeutic potential of this class of compounds .

Antimicrobial Efficacy

Another research effort evaluated the antimicrobial activity of various thiazole derivatives against resistant strains of Staphylococcus aureus and Enterococcus faecium. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values lower than standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name/ID Substituents/Structural Features Biological Activity/Application IC50/Activity Metrics Reference
Target Compound 4-Chlorophenylsulfonyl, 2-methylbenzo[d]thiazol-5-yl Potential anticancer (inferred) Not reported N/A
Compound 7b (Thiadiazole derivative) 4-Methyl-2-phenylthiazole, thiadiazole Anticancer (HepG-2 cells) 1.61 ± 1.92 μg/mL
Compound 10 () 4-(4-Chlorophenyl)thiazol-2-yl, indole Activity scores (3,4,4)* N/A
FA11 (Reference compound) Trifluoropropylsulfonyl, 5-fluoropyridinyl Pesticidal N/A
P8 (Reference compound) Methyl, pyridinyl, trifluoropropylsulfonyl Pesticidal N/A
Compound 28 () Dibenzothiadiazocine, fluorophenyl, dimethoxyphenyl Anticancer (synthetic intermediate) Not reported

*Activity scores in may represent parameters like binding affinity or solubility.

Key Observations:

Anticancer Activity: Compound 7b (IC50 = 1.61 μg/mL) and 11 (IC50 = 1.98 μg/mL) from highlight the importance of thiazole-thiadiazole hybrids in hepatocellular carcinoma inhibition . Chlorophenyl substitution (as in ’s Compound 10) correlates with higher activity scores, suggesting that halogenated aryl groups optimize target engagement .

Pesticidal Applications :

  • Compounds FA11 and P8 (–7) demonstrate that trifluoropropylsulfonyl and pyridinyl groups are pivotal for pesticidal activity, likely due to enhanced metabolic stability and target-site specificity in insects . The target compound’s 4-chlorophenylsulfonyl group may confer similar stability but in a different biological context.

Electronic and Steric Effects :

  • The 4-chlorophenylsulfonyl group in the target compound differs from trifluoropropylsulfonyl in FA11/P7. The latter’s strong electron-withdrawing effects and lipophilicity may favor pesticidal activity, while the former’s aromatic bulk could enhance anticancer target binding .
  • Methyl substitution on the benzo[d]thiazole (target compound) versus phenyl in Compound 7b may reduce steric hindrance, improving solubility or membrane permeability .

Structure-Activity Relationships (SAR)

  • Chlorophenyl vs. Trifluoropropyl Groups : Chlorophenyl enhances anticancer activity (e.g., Compound 10 ), while trifluoropropylsulfonyl groups are linked to pesticidal use .
  • Thiazole vs. Benzo[d]thiazole : Benzo[d]thiazole’s extended aromatic system may improve DNA intercalation or kinase inhibition compared to simpler thiazoles.
  • Sulfonyl Linkage : Critical for hydrogen bonding and electrostatic interactions with biological targets; modifications here drastically alter application (anticancer vs. pesticidal).

Computational Insights

  • For instance, the 4-chlorophenylsulfonyl group may create stronger hydrophobic pockets compared to trifluoropropylsulfonyl.
  • Topological Analysis : Electron localization function (ELF) studies might reveal how the benzo[d]thiazole system in the target compound facilitates π-π stacking absent in simpler thiazoles.

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